Ezetimibe hydroxy glucuronide

Description

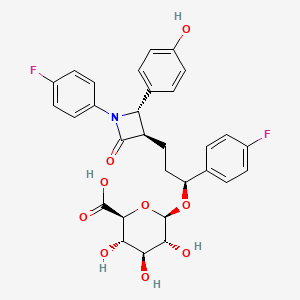

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXLJVWGRVISEQ-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678703 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536709-33-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vivo Formation of Ezetimibe Hydroxy Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. A critical aspect of its pharmacology is its extensive metabolism to a pharmacologically active metabolite, ezetimibe hydroxy glucuronide (also known as ezetimibe-glucuronide (B19564) or SCH 60663). This glucuronidation process not only bioactivates the drug but also facilitates its extensive enterohepatic recirculation, which is integral to its sustained therapeutic effect. This technical guide provides an in-depth overview of the in vivo formation of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Metabolic Pathway of Ezetimibe

Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, via glucuronide conjugation. This is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The primary metabolite formed is the phenolic glucuronide of ezetimibe, where a glucuronic acid moiety is attached to the phenolic hydroxyl group of the parent molecule. This metabolite, this compound, is pharmacologically active and is the major drug-derived compound found in plasma, accounting for 80-90% of the total circulating drug.[1][2][3]

A minor metabolic pathway also exists, leading to the formation of a benzylic glucuronide (SCH 488128) through the action of a different UGT isoform.[4] Minimal oxidative metabolism (a phase I reaction) of ezetimibe has been observed.[5]

The extensive glucuronidation and subsequent enterohepatic recirculation of ezetimibe and its active metabolite result in a prolonged half-life and sustained delivery of the active moiety to its site of action in the small intestine.[3]

Quantitative Data

In Vitro Glucuronidation Kinetics of Ezetimibe

The following tables summarize the Michaelis-Menten kinetic parameters for the formation of this compound in human liver and intestinal microsomes, as well as with specific recombinant human UGT enzymes.

Table 1: Ezetimibe Glucuronidation Kinetics in Human Microsomes

| Tissue | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Intestinal Microsomes | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 | [1] |

| Liver Microsomes | 14.275 ± 1.633 | 13.23 ± 2.37 | - | [6] |

Table 2: Simulated Ezetimibe Glucuronidation Kinetics by Recombinant Human UGT Isoforms

| UGT Isoform | Vmax (relative units) | Km (µM) | Intrinsic Clearance (CLint) (relative units) | Reference |

| UGT1A1 | 1.25 | 4.5 | 277.8 | [7] |

| UGT1A3 | 0.35 | 12.0 | 29.2 | [7] |

Note: Data for recombinant UGTs are based on simulated kinetic models.

Pharmacokinetic Parameters of Ezetimibe and this compound in Humans

The pharmacokinetic properties of ezetimibe and its major active metabolite following oral administration are summarized below.

Table 3: Pharmacokinetic Parameters in Healthy Adults (10 mg single dose)

| Parameter | Ezetimibe | This compound | Total Ezetimibe | Reference |

| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 | - | [5] |

| Tmax (h) | 4 - 12 | 1 - 2 | - | [5] |

| Half-life (t½) (h) | ~22 | ~22 | ~22 | [8] |

| Protein Binding (%) | >99.5 | 88 - 92 | >90 | [5][9] |

Mass Balance and Excretion of Ezetimibe in Humans

A mass balance study in healthy male subjects following a single oral dose of [¹⁴C]-ezetimibe revealed the primary routes of excretion.

Table 4: Excretion of Ezetimibe and Metabolites

| Excretion Route | % of Administered Dose | Major Component | Reference |

| Feces | ~78% | Ezetimibe | [5] |

| Urine | ~11% | This compound | [5] |

Experimental Protocols

In Vitro Glucuronidation Assay using Human Liver Microsomes

This protocol is adapted from a study investigating the enzyme kinetics of ezetimibe in human liver microsomes.[6]

Objective: To determine the kinetic parameters (Vmax and Km) of ezetimibe glucuronidation.

Materials:

-

Human liver microsomes (HLM)

-

Ezetimibe stock solution (in a suitable solvent like DMSO)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) solution

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin solution

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, and alamethicin. Alamethicin is a pore-forming agent used to disrupt the microsomal membrane and expose the UGT active sites.

-

Pre-incubation: Add human liver microsomes (final concentration, e.g., 0.25 mg/mL) to the incubation mixtures and pre-incubate at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the Reaction: Start the reaction by adding a range of ezetimibe concentrations (e.g., 0.073– 53.33 µM) and UDPGA (final concentration, e.g., 5 mM). The total incubation volume is typically 100 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of this compound.

-

Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

LC-MS/MS Method for Quantification of Ezetimibe and this compound

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of ezetimibe and its glucuronide metabolite in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Agilent Extend C18)

-

Mobile Phase: Acetonitrile and water with a modifier like formic acid (e.g., 70:30 v/v acetonitrile:0.08% formic acid)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: Ambient or controlled

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ezetimibe: m/z 408.4 → 271.0

-

This compound: m/z 584.5 → 271.0

-

-

Internal Standard: A suitable internal standard should be used for accurate quantification.

Sample Preparation (from plasma):

-

Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile.

-

Solid Phase Extraction (SPE): Alternatively, use SPE for cleaner samples and better sensitivity.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Paired-Rat Model for Studying Enterohepatic Circulation

This surgical model allows for the direct investigation of the biliary excretion and subsequent intestinal reabsorption of a compound.[6]

Objective: To quantify the extent of enterohepatic circulation of ezetimibe and its glucuronide.

Surgical Procedure:

-

Animal Preparation: Use two anesthetized rats, a "donor" and a "recipient".

-

Cannulation of Donor Rat: Cannulate the bile duct of the donor rat. The cannula is exteriorized to allow for the collection of bile.

-

Cannulation of Recipient Rat: Cannulate the duodenum of the recipient rat.

-

Connection: Connect the bile duct cannula of the donor rat to the duodenal cannula of the recipient rat. This diverts the bile from the donor to the recipient's intestine.

-

Drug Administration: Administer ezetimibe (e.g., intravenously or orally) to the donor rat.

-

Sample Collection: Collect blood samples from both the donor and recipient rats at various time points. Bile can also be collected from the donor rat before it enters the recipient.

-

Analysis: Analyze the plasma and bile samples for ezetimibe and this compound concentrations using a validated analytical method. The appearance of the drug and its metabolites in the recipient rat's plasma is direct evidence of enterohepatic circulation.

Conclusion

The in vivo formation of this compound is a pivotal step in the pharmacology of ezetimibe. This extensive metabolic conversion, occurring predominantly in the small intestine and liver and mediated by UGT1A1, UGT1A3, and UGT2B15, leads to a pharmacologically active metabolite. The subsequent enterohepatic recirculation of both ezetimibe and its glucuronide ensures sustained high concentrations at the site of action, contributing significantly to its cholesterol-lowering efficacy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and metabolism, facilitating a deeper understanding of the complex disposition of ezetimibe.

References

- 1. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the role of metabolizing enzymes and transporter variants in ezetimibe pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of two surgical techniques for preparation of rats with chronic bile duct cannulae for the investigation of enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ezetimibe Hydroxy Glucuronide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. It is primarily metabolized into two key glucuronide conjugates: the major, pharmacologically active phenolic glucuronide (Ezetimibe Glucuronide or SCH 60663) and a minor benzylic glucuronide, also referred to as Ezetimibe hydroxy glucuronide (SCH 488128).[1] This technical guide focuses on the chemical structure and physicochemical properties of the minor metabolite, this compound. Understanding the characteristics of this metabolite is crucial for a comprehensive assessment of ezetimibe's metabolic profile and overall disposition in the body.

Chemical Structure and Identification

This compound is formed by the enzymatic conjugation of a glucuronic acid moiety to the benzylic hydroxyl group of ezetimibe.

IUPAC Name: (2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[2]

Synonyms: SCH 488128, Ezetimibe hydroxy β-D-glucuronide[1][2][3]

The structural distinction between the major phenolic glucuronide and the minor hydroxy glucuronide lies in the point of attachment of the glucuronic acid. In the phenolic glucuronide, the conjugation occurs at the phenolic hydroxyl group on the 4-hydroxyphenyl ring. In contrast, the hydroxy glucuronide is formed at the hydroxyl group of the 3-hydroxypropyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility, permeability, and overall pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₉F₂NO₉ | [2][3] |

| Molecular Weight | 585.55 g/mol | [1] |

| Exact Mass | 585.18100 g/mol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.86980 | [1] |

| Melting Point | 127-129ºC | [1] |

| Boiling Point | 863.74ºC at 760 mmHg | [1] |

| Flash Point | 476.173ºC | [1] |

| Density | 1.547 g/cm³ | [1] |

| Refractive Index | 1.68 | [1] |

| Polar Surface Area (PSA) | 156.99 Ų | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [3] |

Metabolic Pathway

Ezetimibe undergoes extensive phase II metabolism, primarily through glucuronidation. The formation of its glucuronide metabolites is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are present in the liver and intestines. The major phenolic glucuronide is formed by the action of UGT1A1, UGT1A3, and UGT2B15. In contrast, the formation of the minor this compound is exclusively mediated by the UGT2B7 isoform.

Below is a diagram illustrating the metabolic pathway of ezetimibe to its glucuronide metabolites.

Experimental Protocols

In Vitro Synthesis of this compound

This protocol describes a general method for the in vitro synthesis of ezetimibe glucuronide metabolites using human liver microsomes. To specifically generate the hydroxy glucuronide, recombinant UGT2B7 can be used in place of pooled liver microsomes.

Materials:

-

Ezetimibe

-

Human Liver Microsomes (or recombinant UGT2B7)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

Human Liver Microsomes (0.5 mg/mL protein concentration)

-

Ezetimibe (final concentration, e.g., 10 µM, dissolved in a small volume of DMSO or methanol)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the glucuronidation reaction by adding UDPGA (final concentration, e.g., 2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. The formation of this compound can be monitored by HPLC-UV or, for higher sensitivity and specificity, by LC-MS/MS.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ezetimibe and its glucuronide metabolites in human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte

-

Acetonitrile (ACN)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

-

Load the plasma sample (e.g., 200 µL), to which the internal standard has been added, onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and IS with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is typical.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For glucuronides, negative ion mode is often preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the IS are monitored.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

The concentration of this compound in the plasma samples is then determined from this calibration curve.

-

Below is a diagram illustrating the general workflow for the quantification of this compound in a plasma sample.

Conclusion

This compound is a minor but important metabolite in the overall metabolic profile of ezetimibe. Its formation is specifically mediated by the UGT2B7 enzyme. A thorough understanding of its chemical structure, physicochemical properties, and the methods for its synthesis and quantification are essential for researchers and drug development professionals working with ezetimibe. The information and protocols provided in this guide offer a comprehensive resource for further investigation into the role and significance of this metabolite.

References

Ezetimibe Hydroxy Glucuronide: An In-depth Technical Guide to its Mechanism of Action in Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe (B1671841) is a pioneering cholesterol absorption inhibitor that has significantly impacted the management of hypercholesterolemia. Its primary mechanism involves the targeted inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. Upon oral administration, ezetimibe is rapidly and extensively metabolized to its pharmacologically active form, ezetimibe hydroxy glucuronide (ezetimibe-glucuronide). This active metabolite exhibits even greater potency in inhibiting NPC1L1, thereby playing a central role in the overall efficacy of the drug. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of ezetimibe and its glucuronide metabolite on cholesterol transport. It includes a detailed examination of their interaction with NPC1L1, the subsequent effects on cellular cholesterol trafficking, and a summary of key quantitative data. Furthermore, this guide furnishes detailed protocols for essential in vitro and in vivo assays used to characterize the activity of ezetimibe and its analogs, and presents visual representations of the key pathways and experimental workflows.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins, which inhibit cholesterol synthesis, are the cornerstone of therapy, a significant proportion of patients do not achieve their LDL-C goals with statin monotherapy. Ezetimibe offers a complementary mechanism by directly inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2] This leads to a reduction in the delivery of cholesterol to the liver, upregulation of hepatic LDL receptors, and a subsequent decrease in circulating LDL-C levels.[3][4]

Following oral ingestion, ezetimibe is efficiently converted to ezetimibe-glucuronide (B19564) in the intestinal wall and liver.[2][5] This active metabolite undergoes extensive enterohepatic circulation, leading to a prolonged half-life and sustained inhibitory effect at the primary site of action, the brush border membrane of enterocytes.[5][6][7] Understanding the precise mechanism of action of ezetimibe-glucuronide is paramount for the development of novel cholesterol-lowering therapies and for optimizing the clinical use of ezetimibe.

Molecular Mechanism of Action

Targeting the Niemann-Pick C1-Like 1 (NPC1L1) Protein

The primary molecular target of ezetimibe and its active metabolite is the NPC1L1 protein.[8][9][10] NPC1L1 is a multi-pass transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine and on the canalicular membrane of hepatocytes.[11] It plays a crucial role in the uptake of free cholesterol from micelles in the intestinal lumen.[1]

Ezetimibe-glucuronide binds with high affinity to the extracellular domain of NPC1L1.[12][13] This binding event is thought to induce a conformational change in the NPC1L1 protein, preventing it from facilitating the transport of cholesterol across the cell membrane.[14][15]

Inhibition of Clathrin-Mediated Endocytosis of NPC1L1

The internalization of cholesterol via NPC1L1 is believed to occur through clathrin-mediated endocytosis.[16][17] Following the binding of cholesterol to NPC1L1, the complex is thought to be incorporated into clathrin-coated pits, which then invaginate to form endocytic vesicles, transporting the cholesterol into the enterocyte.[18][19] Ezetimibe, by binding to NPC1L1, appears to interfere with this process, preventing the internalization of the NPC1L1-cholesterol complex and thereby blocking cholesterol absorption.[16][20] However, some studies suggest that ezetimibe's primary mechanism might be the inhibition of cholesterol binding to NPC1L1 rather than directly blocking endocytosis.[1]

Quantitative Data

Binding Affinity to NPC1L1

The affinity of ezetimibe-glucuronide for NPC1L1 has been quantified across various species, demonstrating a correlation between binding affinity and in vivo potency.

| Species | Compound | Binding Affinity (Kd, nM) |

| Human | Ezetimibe-Glucuronide | 220[8][12] |

| Rhesus Monkey | Ezetimibe-Glucuronide | 40[8][12] |

| Rat | Ezetimibe-Glucuronide | 540[8][12] |

| Mouse | Ezetimibe-Glucuronide | 12,000[8][12] |

Inhibition of Cholesterol Uptake

The inhibitory potency of ezetimibe and its glucuronide metabolite on cholesterol uptake has been determined in cellular assays.

| Compound | Assay System | IC50 |

| Ezetimibe | In vitro cholesterol uptake assay | 3.86 µM[17] |

| Ezetimibe-Glucuronide | In vitro cholesterol uptake assay | 682 nM[17] |

| Ezetimibe-PS (potent analog) | In vitro cholesterol uptake assay | 50.2 nM[14][17] |

Human Pharmacokinetic Parameters

The pharmacokinetic properties of ezetimibe and its active glucuronide metabolite are crucial for its clinical efficacy.

| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Total Ezetimibe |

| Tmax (hours) | 4 - 12[12][16] | 1 - 2[12][16] | 1 - 2[12][16] |

| Cmax (ng/mL) | 3.4 - 5.5[16] | 45 - 71[16] | - |

| AUC (ng·h/mL) | - | - | 643.34 ± 400.77 (fasting)[12] |

| Half-life (t1/2, hours) | ~22 | ~22 | 17.09 ± 13.22 (fasting)[12] |

| Protein Binding (%) | >99.5 | 88 - 92 | - |

Experimental Protocols

NPC1L1 Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds to the NPC1L1 protein using a radiolabeled ligand.

Materials:

-

HEK293 cells transiently expressing human NPC1L1

-

Cell lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with protease inhibitors)

-

Radioligand: [3H]Ezetimibe-glucuronide

-

Unlabeled competitor compound (e.g., ezetimibe-glucuronide)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing NPC1L1.

-

Lyse the cells by sonication or dounce homogenization in ice-cold lysis buffer.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation (typically 10-50 µg of protein).

-

Add increasing concentrations of the unlabeled competitor compound.

-

Add a fixed concentration of the radioligand ([3H]Ezetimibe-glucuronide), typically at a concentration close to its Kd.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

To determine non-specific binding, include wells with a high concentration of the unlabeled competitor.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cellular Cholesterol Uptake Assay

This protocol outlines a method to measure the inhibition of cholesterol uptake in a cell-based system, such as Caco-2 cells, which are a model for intestinal enterocytes.[20]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Radiolabeled cholesterol: [3H]Cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

-

Micellar solution (e.g., containing sodium taurocholate and phospholipids)

-

Test compounds (e.g., ezetimibe, ezetimibe-glucuronide)

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation fluid or fluorescence plate reader

Methodology:

-

Cell Culture:

-

Seed Caco-2 cells in a 24- or 96-well plate and grow them to confluence to allow for differentiation into a polarized monolayer.

-

-

Preparation of Micellar Solution:

-

Prepare a micellar solution containing radiolabeled cholesterol or fluorescent cholesterol analog.

-

-

Inhibition Assay:

-

Pre-incubate the differentiated Caco-2 cell monolayer with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Remove the pre-incubation medium and add the micellar solution containing the labeled cholesterol and the test compounds.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for cholesterol uptake.

-

-

Measurement of Cholesterol Uptake:

-

Remove the micellar solution and wash the cells several times with ice-cold PBS to remove any non-internalized cholesterol.

-

Lyse the cells with cell lysis buffer.

-

If using radiolabeled cholesterol, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

-

If using a fluorescent cholesterol analog, measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the cholesterol uptake to the protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol uptake for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition as a function of the compound concentration and determine the IC50 value.

-

In Vivo Measurement of Intestinal Cholesterol Absorption (Fecal Dual-Isotope Method)

This protocol describes a method to measure the efficiency of intestinal cholesterol absorption in mice.[6][9][19]

Materials:

-

Mice (e.g., C57BL/6)

-

Oral gavage needles

-

Metabolic cages for individual housing and feces collection

-

Radiolabeled cholesterol: [14C]Cholesterol

-

Radiolabeled non-absorbable sterol: [3H]β-sitosterol

-

Lipid-soluble vehicle (e.g., corn oil)

-

Feces homogenization equipment

-

Scintillation counter

Methodology:

-

Animal Acclimation and Dosing:

-

Individually house mice in metabolic cages for a few days to acclimate.

-

Prepare a dosing solution containing a known amount of [14C]Cholesterol and [3H]β-sitosterol in a lipid vehicle.

-

Administer the dosing solution to each mouse via oral gavage.

-

-

Feces Collection:

-

Collect all feces from each mouse for a period of 72-96 hours.

-

-

Sample Processing:

-

Dry the collected feces to a constant weight.

-

Homogenize the total fecal sample for each mouse.

-

Extract the lipids from a known weight of the homogenized feces.

-

-

Radioactivity Measurement:

-

Measure the radioactivity of 14C and 3H in the lipid extract using a dual-label scintillation counting protocol.

-

Also, measure the radioactivity of the initial dosing solution.

-

-

Calculation of Cholesterol Absorption:

-

Calculate the ratio of 14C to 3H in the dosing solution and in the feces.

-

The percentage of cholesterol absorption is calculated using the following formula:

-

% Absorption = [1 - (Fecal 14C/3H ratio / Dosing solution 14C/3H ratio)] x 100

-

-

Visualizations

Signaling Pathway of Ezetimibe's Action

Caption: Ezetimibe-Glucuronide inhibits cholesterol uptake by binding to NPC1L1.

Experimental Workflow for Cholesterol Uptake Assay

Caption: Workflow for an in vitro cholesterol uptake inhibition assay.

Enterohepatic Circulation of Ezetimibe

Caption: Enterohepatic circulation of ezetimibe and its glucuronide metabolite.

Conclusion

Ezetimibe, primarily through its active metabolite ezetimibe-glucuronide, effectively reduces intestinal cholesterol absorption by targeting the NPC1L1 protein. The high-affinity binding of ezetimibe-glucuronide to NPC1L1 disrupts the normal process of cholesterol uptake, leading to a significant reduction in LDL-C levels. The in-depth understanding of its mechanism of action, supported by quantitative binding and uptake data, provides a solid foundation for its clinical application and for the future development of more potent and selective cholesterol absorption inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of intestinal cholesterol absorption by plasma and fecal dual-isotope ratio, mass balance, and lymph fistula methods in the mouse: an analysis of direct versus indirect methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | NPC1L1 binds ezetimibe [reactome.org]

- 6. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. dovepress.com [dovepress.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. resources.bio-techne.com [resources.bio-techne.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Pharmacokinetic Profile of Ezetimibe's Active Metabolite in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that, following oral administration, undergoes extensive first-pass metabolism in the intestine and liver to form its pharmacologically active metabolite, ezetimibe-glucuronide (B19564).[1] This active metabolite is the predominant ezetimibe-related compound in systemic circulation, accounting for 80-90% of the total drug in plasma.[2] Ezetimibe-glucuronide is a more potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the molecular target responsible for intestinal cholesterol uptake, than the parent drug.[3] The enterohepatic circulation of ezetimibe-glucuronide contributes significantly to its long half-life of approximately 22 hours, ensuring sustained delivery to its site of action in the small intestine.[1][2] Understanding the pharmacokinetic properties of ezetimibe-glucuronide in preclinical models is crucial for the non-clinical safety assessment and for predicting its disposition in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of ezetimibe-glucuronide in various preclinical species, detailing experimental protocols and presenting key pharmacokinetic data.

Metabolic Pathway and Enterohepatic Circulation

Ezetimibe is primarily metabolized by UDP-glucuronosyltransferases (UGTs), predominantly in the intestine and liver, to form ezetimibe-glucuronide.[1] This active metabolite is then excreted into the bile and delivered back to the small intestine, where it can be reabsorbed, creating an enterohepatic recirculation loop that prolongs its therapeutic effect.

Caption: Metabolic pathway of ezetimibe to its active glucuronide metabolite.

Quantitative Pharmacokinetic Data

Significant species differences in the glucuronidation of ezetimibe have been observed in preclinical models. These differences can impact the systemic exposure to the active ezetimibe-glucuronide and should be considered when extrapolating preclinical data to humans.

In Vitro Glucuronidation Kinetics in Intestinal Microsomes

The following table summarizes the kinetic parameters for ezetimibe glucuronidation in intestinal microsomes from various preclinical species.

| Species | Vmax (nmol/min/mg) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg) |

| Mouse | 2.23 ± 0.10 | 0.55 ± 0.11 | 4.05 ± 0.13 |

| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 | 0.58 ± 0.01 |

| Dog | 1.19 ± 0.06 | 0.60 ± 0.15 | 1.98 ± 0.05 |

| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |

Data presented as mean ± SD. Data extracted from a study on species differences in ezetimibe glucuronidation.[1]

In Vivo Pharmacokinetics in Rats with Hepatic Impairment

The following data were obtained from a study investigating the disposition of ezetimibe and its metabolites in a carbon tetrachloride (CCl4)-induced hepatic failure rat model compared to control rats after a single 10 mg/kg oral dose.

| Group | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |

| Control | Ezetimibe | 13.7 ± 5.4 | 0.5 | 45.3 ± 18.1 |

| Ezetimibe-Glucuronide | 1040 ± 350 | 2.0 | 5430 ± 1820 | |

| CCl4-induced | Ezetimibe | 152 ± 61 | 1.0 | 503 ± 201 |

| Ezetimibe-Glucuronide | 4570 ± 1540 | 4.0 | 23900 ± 8040 |

Data presented as mean ± SD. Note: This data is from a model of hepatic impairment and may not represent the pharmacokinetics in healthy rats.

In Vivo Pharmacokinetics in mdr1a/b (-/-) Mice

A study in mdr1a/b knockout mice, which lack P-glycoprotein, showed significantly increased serum concentrations of ezetimibe-glucuronide compared to wild-type mice after a 10 mg/kg oral dose of ezetimibe for 10 days.[4]

| Genotype | Analyte | Serum Concentration (ng/mL) |

| Wild-type | Ezetimibe | 0.55 ± 0.40 |

| Ezetimibe-Glucuronide | 2.09 ± 0.83 | |

| mdr1a/b (-/-) | Ezetimibe | 0.92 ± 0.73 |

| Ezetimibe-Glucuronide | 5.58 ± 2.07 |

Data presented as mean ± SD.[4]

Experimental Protocols

In Vitro Ezetimibe Glucuronidation Assay in Intestinal Microsomes

Objective: To determine the kinetic parameters (Vmax, Km, and CLint) of ezetimibe glucuronidation in intestinal microsomes from different species.

Materials:

-

Intestinal microsomes from mice, rats, dogs, and monkeys.

-

Ezetimibe stock solution.

-

Uridine diphosphoglucuronic acid (UDPGA).

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

LC-MS/MS system.

Procedure:

-

Microsome Preparation: Thaw intestinal microsomes on ice.

-

Incubation Mixture Preparation: Prepare an incubation mixture containing intestinal microsomes, alamethicin (a permeabilizing agent), and incubation buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the reaction by adding varying concentrations of ezetimibe and UDPGA to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a cold quenching solution.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of ezetimibe-glucuronide using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Calculate intrinsic clearance (CLint) as the ratio of Vmax to Km.

Caption: A generalized workflow for an in vitro ezetimibe glucuronidation assay.

In Vivo Pharmacokinetic Study in Preclinical Models

Objective: To determine the pharmacokinetic parameters of ezetimibe and ezetimibe-glucuronide in a preclinical model (e.g., rat, mouse, dog, or monkey) following oral administration of ezetimibe.

Materials:

-

Test animals (species-specific).

-

Ezetimibe formulation for oral administration (e.g., suspension in a suitable vehicle).

-

Oral gavage needles or capsules.

-

Blood collection supplies (e.g., syringes, collection tubes with anticoagulant).

-

Centrifuge.

-

Freezer for sample storage (-80°C).

-

LC-MS/MS system.

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for a specified period before the study.

-

Fasting: Fast animals overnight before dosing, with free access to water.

-

Dose Administration: Administer a single oral dose of the ezetimibe formulation via oral gavage (for rodents) or in a capsule (for larger animals like dogs and monkeys).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The volume and frequency of blood collection should adhere to animal welfare guidelines.[5]

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of ezetimibe and ezetimibe-glucuronide in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis.

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Quantification of Ezetimibe and Ezetimibe-Glucuronide

Objective: To accurately quantify the concentrations of ezetimibe and ezetimibe-glucuronide in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Thawing: Thaw plasma samples at room temperature.

-

Protein Precipitation or Liquid-Liquid Extraction:

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) containing an internal standard to the plasma sample, vortex, and centrifuge.

-

Liquid-Liquid Extraction: Add an extraction solvent (e.g., methyl tert-butyl ether) and an internal standard to the plasma sample, vortex, and centrifuge. Collect the organic layer.

-

-

Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for both ezetimibe and ezetimibe-glucuronide.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ezetimibe, ezetimibe-glucuronide, and the internal standard are monitored.

Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

References

- 1. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Disposition of the cholesterol absorption inhibitor ezetimibe in mdr1a/b (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altasciences | Blood Collection in Preclinical Safety Assessment [altasciences.com]

The Central Role of UGT Enzymes in the Bioactivation of Ezetimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, undergoes extensive first-pass metabolism to form its pharmacologically active metabolite, ezetimibe-glucuronide (B19564). This biotransformation is primarily mediated by a specific set of UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver. This technical guide provides an in-depth analysis of the role of UGT enzymes in the synthesis of ezetimibe's active form, ezetimibe hydroxy glucuronide. It details the key UGT isoforms involved, their kinetic parameters, and the experimental methodologies used to elucidate this critical metabolic pathway.

Introduction: The Glucuronidation Pathway of Ezetimibe

Upon oral administration, ezetimibe is rapidly absorbed and extensively metabolized, with over 80% converted to ezetimibe-glucuronide.[1] This phenolic glucuronide is not an inactive metabolite but rather the major active moiety responsible for inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary transporter for cholesterol absorption in the small intestine.[2] The glucuronidation reaction, a phase II metabolic process, is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to ezetimibe's phenolic hydroxyl group.[3][4] This process occurs predominantly in the small intestine and the liver.[3][4]

Two main glucuronide metabolites of ezetimibe have been identified:

-

Ezetimibe-phenolic glucuronide (SCH 60663): The major and pharmacologically active metabolite.[3]

-

Ezetimibe-benzylic glucuronide (SCH 488128): A minor, trace metabolite.[3]

This guide focuses on the synthesis of the principal active metabolite, this compound (ezetimibe-phenolic glucuronide).

Key UGT Isoforms in Ezetimibe Glucuronidation

In vitro studies utilizing human liver and intestinal microsomes, as well as recombinant human UGT isoforms, have identified the specific enzymes responsible for ezetimibe's glucuronidation.

The formation of the active ezetimibe-phenolic glucuronide (SCH 60663) is primarily mediated by:

The minor metabolite, ezetimibe-benzylic glucuronide (SCH 488128) , is exclusively formed by:

-

UGT2B7 [3]

The identification of these specific isoforms is crucial for understanding potential drug-drug interactions and inter-individual variability in ezetimibe's efficacy.

Quantitative Analysis of Ezetimibe Glucuronidation Kinetics

The efficiency of ezetimibe glucuronidation has been quantified through kinetic studies, primarily using intestinal and liver microsomes from various species. These studies determine the Michaelis-Menten constant (Km), which reflects the substrate affinity, and the maximum reaction velocity (Vmax).

Table 1: Kinetic Parameters for Ezetimibe Glucuronidation in Intestinal Microsomes of Different Species.[5][6][7]

| Species | Km (µM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Human | 1.33 ± 0.36 | 1.90 ± 0.08 | 1.43 ± 0.01 |

| Rat | 4.10 ± 1.03 | 2.40 ± 0.148 | 0.58 ± 0.01 |

| Monkey | 8.01 ± 1.60 | 3.87 ± 0.22 | 0.47 ± 0.02 |

| Mouse | 0.58 ± 0.19 | 2.23 ± 0.10 | 3.84 ± 0.01 |

| Dog | 2.59 ± 0.64 | 1.19 ± 0.06 | 2.17 ± 0.01 |

Data are presented as mean ± standard deviation.

Table 2: Simulated Kinetic Parameters for Ezetimibe Glucuronidation by Human UGT1A1.[8]

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Human UGT1A1 (Simulated) | 4.5 | 1.25 | 277.8 |

Note: These are simulated values and may not fully represent experimental results.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for studying ezetimibe glucuronidation.

In Vitro Glucuronidation Assay Using Intestinal or Liver Microsomes

This protocol is a generalized representation based on methodologies described in the literature.[5]

Objective: To determine the kinetic parameters (Km and Vmax) of ezetimibe glucuronidation in microsomes.

Materials:

-

Intestinal or liver microsomes (from human or other species)

-

Ezetimibe

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Microsome Activation: Thaw microsomes on ice. To expose the UGT active sites within the microsomal lumen, pre-incubate the microsomes with the pore-forming agent alamethicin in potassium phosphate buffer on ice for a specified time (e.g., 15 minutes).

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and activated microsomes.

-

Incubation: Pre-warm the reaction mixture at 37°C for a short period (e.g., 3-5 minutes).

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding a range of ezetimibe concentrations (e.g., 0.5 to 50 µM) and a saturating concentration of the cofactor UDPGA.

-

Incubation Period: Incubate the reaction mixtures at 37°C for a predetermined time that ensures linear reaction velocity.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the formation of ezetimibe-glucuronide in the supernatant using a validated LC-MS/MS method.

Data Analysis:

-

Plot the rate of ezetimibe-glucuronide formation against the ezetimibe concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Recombinant Human UGT Isoform Screening

Objective: To identify the specific UGT isoforms responsible for ezetimibe glucuronidation.

Materials:

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15, UGT2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Control membranes from the expression system lacking the UGT enzyme.

-

Other reagents as listed in Protocol 4.1.

Procedure:

-

Follow the general procedure outlined in the in vitro glucuronidation assay (Protocol 4.1).

-

In separate reactions, incubate a fixed concentration of ezetimibe with each of the individual recombinant UGT isoforms.

-

Include a negative control with the control membranes to account for any non-enzymatic activity.

-

Analyze the formation of ezetimibe-glucuronide for each isoform.

Data Interpretation:

-

Significant formation of ezetimibe-glucuronide in the presence of a specific recombinant UGT isoform compared to the control indicates that the isoform is involved in the metabolism of ezetimibe.

Visualizing Ezetimibe Metabolism and Experimental Workflow

Ezetimibe Metabolic Pathway

The following diagram illustrates the central role of UGT enzymes in the metabolic activation of ezetimibe and its subsequent enterohepatic recirculation.

Caption: Metabolic pathway of ezetimibe highlighting glucuronidation.

Experimental Workflow for UGT Phenotyping

This diagram outlines the typical workflow for identifying the UGT enzymes responsible for the glucuronidation of a compound like ezetimibe.

Caption: Workflow for identifying UGT enzymes in drug metabolism.

Conclusion

The glucuronidation of ezetimibe, primarily by UGT1A1, UGT1A3, and UGT2B15, is a critical bioactivation step that leads to the formation of its potent active metabolite, ezetimibe-glucuronide. Understanding the specific roles and kinetics of these UGT isoforms is paramount for predicting drug efficacy, potential drug-drug interactions, and the impact of genetic polymorphisms on patient response. The methodologies outlined in this guide provide a framework for the continued investigation of the intricate role of UGT enzymes in drug metabolism and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of Ezetimibe Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe (B1671841), the first-in-class cholesterol absorption inhibitor, represents a significant milestone in lipid-lowering therapy. Its discovery and development were underpinned by extensive research into its metabolic fate and the characterization of its metabolites. This technical guide provides a comprehensive overview of the discovery, metabolic pathways, and initial characterization of ezetimibe metabolites, with a focus on the pharmacologically active glucuronide conjugate. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and Rationale

The journey to ezetimibe's discovery began in the early 1990s during research focused on identifying acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as potential cholesterol-lowering agents.[1] While initial compounds showed some activity, it was the investigation into the metabolism of a lead compound, SCH 48461, that led to a pivotal breakthrough.[2] Researchers identified that the biliary metabolites of SCH 48461 were significantly more potent at inhibiting cholesterol absorption.[2] This metabolism-based drug design approach led to the synthesis of ezetimibe (formerly SCH 58235), which demonstrated markedly enhanced potency.[2]

Early preclinical studies using radiolabelled ezetimibe in rats revealed its localization within the enterocytes of the intestinal villi, prompting further investigation into its effects on intestinal cholesterol absorption.[3] These studies confirmed that ezetimibe potently and selectively inhibits the uptake of dietary and biliary cholesterol at the brush border of the small intestine.[4][5] The molecular target was later identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[3][6]

Metabolic Pathways of Ezetimibe

The primary metabolic pathway of ezetimibe is extensive phase II glucuronidation, occurring in the small intestine and the liver.[7][8] This process is mediated by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes.[7] The major metabolite formed is ezetimibe-glucuronide (B19564) (also referred to as SCH 60663), a phenolic glucuronide that is pharmacologically active and even more potent than the parent compound in inhibiting cholesterol absorption.[8][9] This active metabolite constitutes the vast majority (80-90%) of the total drug-related material in plasma.[9]

Minimal oxidative metabolism (a phase I reaction) of ezetimibe has been observed.[9] The high degree of first-pass metabolism in the intestine means that a large proportion of ezetimibe is converted to ezetimibe-glucuronide before reaching systemic circulation.[10] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, which contributes to their long half-life of approximately 22 hours.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical and clinical pharmacology of a new class of lipid management agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]

- 7. researchgate.net [researchgate.net]

- 8. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Ezetimibe Glucuronidation: A Comparative Analysis of In Vitro and In Vivo Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, represents a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is intrinsically linked to its metabolic fate, primarily through glucuronidation to its active metabolite, ezetimibe-glucuronide (B19564). Understanding the nuances between in vitro and in vivo formation of ezetimibe hydroxy glucuronide is paramount for accurate pharmacokinetic modeling, drug-drug interaction prediction, and the overall optimization of its clinical use. This technical guide provides a comprehensive overview of the core aspects of ezetimibe glucuronidation, presenting key data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Concepts in Ezetimibe Metabolism

Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive first-pass metabolism, predominantly in the small intestine and liver, to form ezetimibe-glucuronide. This active metabolite is even more potent in inhibiting cholesterol absorption than the parent compound. The glucuronidation reaction is catalyzed by a specific subset of UDP-glucuronosyltransferase (UGT) enzymes.

The primary circulating metabolite is the phenolic glucuronide of ezetimibe (SCH 60663). A minor metabolite, the benzylic glucuronide (SCH 488128), is also formed. The key UGT enzymes responsible for the formation of the major, pharmacologically active phenolic glucuronide are UGT1A1, UGT1A3, and UGT2B15. In contrast, UGT2B7 is exclusively responsible for the formation of the minor benzylic glucuronide metabolite.[1]

Quantitative Data Summary: In Vitro vs. In Vivo

A direct comparison of in vitro kinetic parameters with in vivo pharmacokinetic data highlights the complexities of extrapolating laboratory findings to clinical outcomes. While in vitro systems provide valuable mechanistic insights, the integrated physiological processes in vivo ultimately determine the systemic exposure to ezetimibe and its active metabolite.

Table 1: In Vitro Glucuronidation Kinetics of Ezetimibe in Human Intestinal Microsomes

| Parameter | Value | Reference |

| Vmax (nmol/mg/min) | 1.90 ± 0.08 | [2] |

| Km (µM) | 1.33 ± 0.36 | [2] |

| Intrinsic Clearance (Vmax/Km) (µL/min/mg) | 1.43 ± 0.01 | [2] |

Table 2: Comparative In Vitro Glucuronidation Rates in Intestinal Microsomes of Various Species (Substrate Concentration: 5 µM)

| Species | Metabolic Rate (nmol/min/mg) | Reference |

| Mouse | 2.02 ± 0.03 | [3] |

| Human | 1.90 ± 0.08 | [2] |

| Monkey | ~2.0 (estimated from graph) | [3] |

| Rat | ~1.8 (estimated from graph) | [3] |

| Dog | 0.72 ± 0.01 | [3] |

Table 3: In Vivo Pharmacokinetic Parameters of Ezetimibe and Ezetimibe-Glucuronide in Healthy Human Subjects (Single 10 mg Oral Dose, Fasting)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Reference |

| Ezetimibe | 3.23 ± 1.41 | 5.00 | 58.49 ± 25.76 | [4] |

| Ezetimibe-Glucuronide | 63.21 ± 47.14 | 1.75 | 575.78 ± 408.26 | [4] |

| Total Ezetimibe | 65.73 ± 47.14 | 1.75 | 643.34 ± 400.77 | [5] |

Experimental Protocols

In Vitro Ezetimibe Glucuronidation Assay Using Human Liver or Intestinal Microsomes

This protocol outlines a typical procedure to determine the kinetics of ezetimibe glucuronidation in a controlled laboratory setting.

1. Materials and Reagents:

-

Human liver or intestinal microsomes (pooled)

-

Ezetimibe

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

D-Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

2. Microsome Incubation:

-

Prepare a stock solution of ezetimibe in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

On ice, prepare an incubation mixture containing potassium phosphate buffer, MgCl2, and D-saccharic acid 1,4-lactone.

-

Add human liver or intestinal microsomes to the incubation mixture.

-

Pre-incubate the microsome mixture with alamethicin for 15-30 minutes on ice to activate the UGT enzymes.

-

Initiate the reaction by adding the ezetimibe stock solution (at various concentrations for kinetic analysis) and pre-warmed UDPGA solution.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of ezetimibe-glucuronide.

In Vivo Pharmacokinetic Study of Ezetimibe in Humans

This protocol describes a typical clinical study design to evaluate the pharmacokinetics of ezetimibe and its glucuronide metabolite in human subjects.

1. Study Design and Population:

-

A single-center, open-label, single-dose, two-period crossover study is a common design.

-

Enroll a cohort of healthy adult volunteers.

-

Obtain informed consent from all participants.

-

Conduct a screening visit to ensure subjects meet the inclusion and exclusion criteria.

2. Drug Administration and Sample Collection:

-

Following an overnight fast, administer a single oral dose of ezetimibe (e.g., 10 mg tablet) with a standardized volume of water.

-

Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[6]

-

Process the blood samples by centrifugation to separate plasma.

-

Store the plasma samples at -80°C until analysis.

3. Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ezetimibe and ezetimibe-glucuronide in human plasma.[7][8]

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

Employ a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

-

Utilize tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for detection and quantification. The mass transitions for ezetimibe (m/z 408.4 → 271.0) and ezetimibe-glucuronide (m/z 584.5 → 271.0) are commonly used.[8]

-

4. Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters for ezetimibe and ezetimibe-glucuronide using non-compartmental analysis. Key parameters include Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2).[5]

Mandatory Visualizations

Metabolic Pathway of Ezetimibe

Caption: Metabolic pathway of ezetimibe from oral administration to systemic circulation.

Experimental Workflow: In Vitro vs. In Vivo

Caption: Comparative experimental workflows for in vitro and in vivo ezetimibe studies.

Regulation of UGT1A1 Expression

Caption: Simplified diagram of UGT1A1 gene expression regulation.

Conclusion

The formation of this compound is a critical determinant of its clinical efficacy. While in vitro studies using human-derived materials provide essential kinetic and mechanistic data, in vivo pharmacokinetic studies in human subjects are indispensable for understanding the complete picture of drug disposition. This guide has provided a structured overview of the quantitative data, detailed experimental methodologies, and the regulatory pathways governing ezetimibe glucuronidation. A thorough understanding of these aspects is crucial for drug development professionals and researchers working to optimize lipid-lowering therapies and predict potential drug interactions. The provided diagrams offer a visual framework for comprehending the complex interplay of factors that influence the metabolic fate of ezetimibe.

References

- 1. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

Ezetimibe hydroxy glucuronide as a biomarker of ezetimibe metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Its mechanism of action is distinct from that of statins, which inhibit cholesterol synthesis. Ezetimibe primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[2] Upon oral administration, ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active metabolite, ezetimibe-phenolic glucuronide (often referred to as ezetimibe-glucuronide). This glucuronide conjugate is the major circulating form of the drug in plasma and plays a crucial role in its therapeutic effect.[1][3] Consequently, the quantification of both ezetimibe and its glucuronide metabolite is essential for accurately characterizing the drug's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of ezetimibe glucuronide as a biomarker of ezetimibe metabolism, including detailed experimental protocols for its quantification, a summary of key pharmacokinetic data, and visualizations of the metabolic and signaling pathways.

It is important to clarify that the primary and pharmacologically active metabolite is the phenolic glucuronide of ezetimibe. A secondary, trace metabolite, a benzylic glucuronide of ezetimibe (ezetimibe hydroxy glucuronide), has also been identified but is present in much lower concentrations.[4] This guide will focus on the major phenolic glucuronide metabolite.

Ezetimibe Metabolism and Bioactivation

Following oral administration, ezetimibe undergoes extensive first-pass metabolism, primarily in the small intestine and liver.[5] The major metabolic pathway is glucuronidation of the phenolic hydroxyl group of ezetimibe, a phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[5] The resulting ezetimibe-glucuronide (B19564) is not only a metabolite but also a potent inhibitor of cholesterol absorption, contributing significantly to the overall therapeutic effect.[6] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, which prolongs their presence at the site of action in the small intestine.[6]

The primary UGT isoforms responsible for the formation of the active phenolic glucuronide are UGT1A1 and UGT1A3, with a minor contribution from UGT2B15.[5]

Quantitative Data Presentation

The pharmacokinetic parameters of ezetimibe and its major metabolite, ezetimibe-glucuronide, have been characterized in numerous clinical studies. The following tables summarize key quantitative data from healthy volunteers after a single 10 mg oral dose of ezetimibe. "Total ezetimibe" refers to the sum of ezetimibe and ezetimibe-glucuronide concentrations.

Table 1: Pharmacokinetic Parameters of Ezetimibe

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 3.4 - 5.5 | [7] |

| Tmax (h) | 4 - 12 | [7] |

| AUC (ng·h/mL) | 121.9 ± 41.7 | [6] |

| Half-life (h) | ~22 | [3] |

| Protein Binding | >90% | [7] |

Table 2: Pharmacokinetic Parameters of Ezetimibe-Glucuronide

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 45 - 71 | [7] |

| Tmax (h) | 1 - 2 | [7] |

| Half-life (h) | ~22 | [3] |

| Protein Binding | 88 - 92% | [8] |

Table 3: Pharmacokinetic Parameters of Total Ezetimibe (Fasting and Fed Conditions)

| Condition | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Half-life (h) | Reference |

| Fasting | 65.73 ± 47.14 | 1.75 | 643.34 ± 400.77 | 706.36 ± 410.92 | 17.09 ± 13.22 | [9] |

| Fed | 83.38 ± 38.95 | 2.50 | 494.21 ± 208.65 | 573.74 ± 252.74 | 22.56 ± 12.68 | [9] |

Experimental Protocols

The simultaneous quantification of ezetimibe and ezetimibe-glucuronide in biological matrices, typically human plasma, is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for two common sample preparation techniques: Solid Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Protocol 1: Solid Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is based on a validated method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide in human plasma.[10]

1. Materials and Reagents:

-

Ezetimibe and Ezetimibe-Glucuronide reference standards

-

Internal Standard (IS), e.g., a deuterated analog

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Water (deionized or HPLC grade)

-

SPE cartridges (e.g., C18)

2. Sample Preparation (SPE):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Agilent Extend C18 (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile:Water with 0.08% Formic Acid (70:30, v/v)[11]

-

Flow Rate: 0.8 mL/min[10]

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-